molecular formula C25H38O8 B1262664 garcinielliptone HF

garcinielliptone HF

Cat. No.: B1262664
M. Wt: 466.6 g/mol
InChI Key: GJAHRUVUNWAUBO-QDRGSXSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Garcinielliptone HF is a phloroglucinol-derived compound isolated from plants within the Garcinia genus, a group renowned for producing bioactive secondary metabolites. Phloroglucinols from Garcinia species are characterized by their polyphenolic frameworks, which contribute to diverse bioactivities, including antioxidant, antimicrobial, and enzyme inhibitory properties. This compound's specific pharmacological profile remains less studied compared to its analogs, necessitating further investigation.

Properties

Molecular Formula

C25H38O8

Molecular Weight

466.6 g/mol

IUPAC Name

(1S,3R,6S,8S)-1,6,9-trihydroxy-3-(2-hydroxypropan-2-yl)-5,5-dimethyl-8-(3-methylbut-2-enyl)-10-(2-methylpropanoyl)-4-oxabicyclo[6.3.1]dodec-9-ene-11,12-dione

InChI

InChI=1S/C25H38O8/c1-13(2)9-10-24-11-15(26)23(7,8)33-16(22(5,6)31)12-25(32,21(24)30)20(29)17(19(24)28)18(27)14(3)4/h9,14-16,26,28,31-32H,10-12H2,1-8H3/t15-,16+,24-,25+/m0/s1

InChI Key

GJAHRUVUNWAUBO-QDRGSXSYSA-N

Isomeric SMILES

CC(C)C(=O)C1=C([C@@]2(C[C@@H](C(O[C@H](C[C@@](C1=O)(C2=O)O)C(C)(C)O)(C)C)O)CC=C(C)C)O

Canonical SMILES

CC(C)C(=O)C1=C(C2(CC(C(OC(CC(C1=O)(C2=O)O)C(C)(C)O)(C)C)O)CC=C(C)C)O

Synonyms

garcinielliptone HF

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

Physicochemical and Pharmacokinetic Properties

While direct data for this compound are unavailable, phloroglucinols generally exhibit moderate hydrophobicity and high GI absorption. For comparison:

Property Typical Phloroglucinol Range Garcinielliptone P (Inferred) Reference
LogP (XLOGP3) 2.0–4.0 ~2.15 (analogous to other Garcinia compounds)
Water Solubility Low to moderate Not reported
Bioavailability Score 0.4–0.6 0.55 (estimated)

Notes:

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for identifying and characterizing Garcinielliptone HF?

    • Methodology : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, HMQC, HMBC) for structural elucidation. For purity assessment, combine HPLC with UV-Vis spectroscopy (λmax in methanol) .
    • Experimental Design :

    • Prepare samples in deuterated solvents (e.g., CD3OD) for NMR.
    • Cross-validate spectral data with synthetic analogs (e.g., Garcinielliptone HG) to confirm unique skeletal features .

    Q. How can researchers design experiments to assess this compound’s biological activity?

    • Methodology :

    • Antioxidant assays : Use DPPH radical scavenging and FRAP assays with dose-response curves.
    • Cytotoxicity studies : Employ MTT assays on cell lines (e.g., cancer cells), ensuring controls for solvent effects .
      • Key Considerations :
    • Standardize extraction protocols (e.g., solvent polarity, temperature) to ensure reproducibility .

    Q. What synthetic routes are documented for this compound?

    • Findings : Tokyo Institute of Technology reported a polycyclic prenylated acylphloroglucinol synthesis using photochemical perfluoroalkylation and regioselective cyclization. Key steps include:

    • Table 1 : Synthetic Yields and Conditions
    StepReagent/ConditionYield (%)Reference
    PrenylationIsoprene, BF3·Et2O78
    CyclizationUV light, 24 h65
    • Challenges : Low yields in cyclization steps due to steric hindrance .

    Advanced Research Questions

    Q. How can contradictory spectral data for this compound derivatives be resolved?

    • Analysis Framework :

    Compare HMBC correlations across derivatives to identify skeletal inconsistencies.

    Use computational chemistry (DFT calculations) to predict NMR shifts and validate experimental data .

    • Case Study : Discrepancies in 13C NMR signals for C-7 in Garcinielliptone HG were resolved by re-examining solvent effects (CD3OD vs. DMSO-d6) .

    Q. What strategies optimize the isolation of this compound from complex plant matrices?

    • Methodology :

    • Step 1 : Fractionate crude extracts via column chromatography (silica gel, gradient elution).
    • Step 2 : Apply LC-MS-guided isolation to target m/z signals specific to Garcinielliptones .
      • Innovation : Use molecular networking (GNPS platform) to cluster analogs and prioritize fractions .

    Q. How do researchers address conflicting bioactivity results across studies?

    • Critical Evaluation :

    • Factor 1 : Purity thresholds (>95% by HPLC) to exclude confounding compounds.
    • Factor 2 : Assay variability (e.g., DPPH vs. ABTS for antioxidant activity).
      • Recommendation : Adopt the FINER criteria (Feasible, Novel, Ethical, Relevant) to design studies with standardized protocols .

    Methodological and Data Management Questions

    Q. What statistical approaches are suitable for dose-response studies of this compound?

    • Guidelines :

    • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.
    • Report confidence intervals and ANOVA for triplicate experiments .

    Q. How should researchers manage spectral data for reproducibility?

    • Best Practices :

    • Deposit raw NMR/MS data in public repositories (e.g., Zenodo).
    • Include acquisition parameters (e.g., pulse sequences, MS ionization mode) in supplementary materials .

    Q. What in silico tools predict the biosynthetic pathways of this compound?

    • Tools :

    • AntiSMASH : Identify gene clusters for polyketide synthases (PKS).
    • MZmine : Annotate LC-MS data to trace precursor molecules .

    Tables for Comparative Analysis

    Table 2 : Key Spectral Signatures of this compound vs. Derivatives

    Compound1H NMR (δ, ppm)13C NMR (δ, ppm)HMBC Key Correlations
    This compound6.02 (s, H-12)198.5 (C-1)H-12 → C-1, C-10
    Garcinielliptone HG5.89 (s, H-12)195.8 (C-1)H-12 → C-1, C-11

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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